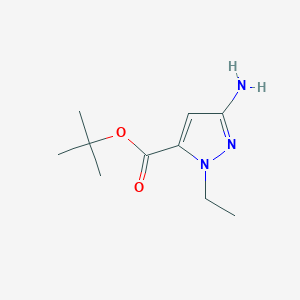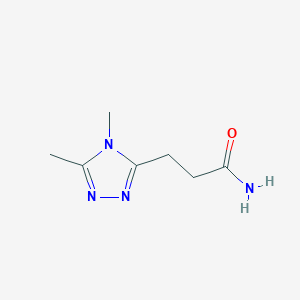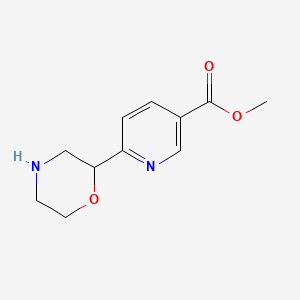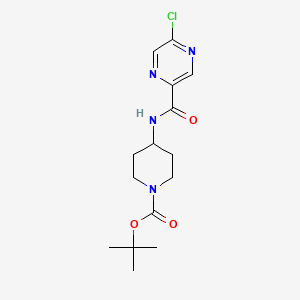![molecular formula C5H4IN5 B13572331 7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13572331.png)
7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound with the molecular formula C5H4IN5. It is a derivative of imidazo[2,1-f][1,2,4]triazin-4-amine, where an iodine atom is substituted at the 7th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine typically involves the iodination of imidazo[2,1-f][1,2,4]triazin-4-amine. One common method includes the use of iodine and an oxidizing agent such as sodium iodate or hydrogen peroxide under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or ethanol at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis method is optimized to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques like recrystallization or chromatography to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 7-azidoimidazo[2,1-f][1,2,4]triazin-4-amine, while oxidation with potassium permanganate can produce 7-iodoimidazo[2,1-f][1,2,4]triazin-4-one .
Aplicaciones Científicas De Investigación
7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly antiviral drugs like Remdesivir.
Industry: The compound is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to act as TLR7 agonists, which means they can activate Toll-like receptor 7, a protein involved in the immune response. This activation leads to the production of cytokines and other immune-modulating molecules, which can help in fighting infections and diseases .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine
- 7-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine
- 7-Fluoroimidazo[2,1-f][1,2,4]triazin-4-amine
Uniqueness
Compared to its halogenated analogs, 7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine is unique due to the larger atomic size and higher reactivity of the iodine atom. This makes it more suitable for certain types of chemical reactions, such as coupling reactions, where the iodine atom can be easily replaced by other functional groups. Additionally, the iodine atom can enhance the compound’s biological activity, making it a valuable intermediate in drug development .
Propiedades
Fórmula molecular |
C5H4IN5 |
|---|---|
Peso molecular |
261.02 g/mol |
Nombre IUPAC |
7-iodoimidazo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C5H4IN5/c6-3-1-8-5-4(7)9-2-10-11(3)5/h1-2H,(H2,7,9,10) |
Clave InChI |
PKASNDNQYRLDNJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N2C(=N1)C(=NC=N2)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid](/img/structure/B13572262.png)










